Elaidic Anhydride
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Overview
Description
Elaidic anhydride is a chemical compound with the molecular formula C36H66O3. It is derived from elaidic acid, which is a trans isomer of oleic acid. This compound is a white to almost white powder or crystal at room temperature and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Elaidic anhydride can be synthesized through the reaction of elaidic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the use of acid chlorides and the sodium salt of elaidic acid, which undergoes nucleophilic acyl substitution to form the anhydride .
Industrial Production Methods
Industrial production of this compound often involves the isomerization of oleic acid to elaidic acid using nitrogen oxides, followed by the dehydration of the resulting elaidic acid to form the anhydride .
Chemical Reactions Analysis
Types of Reactions
Elaidic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form elaidic acid.
Alcoholysis: Reacts with alcohols to form esters and carboxylic acids.
Aminolysis: Reacts with amines to form amides and carboxylic acids.
Common Reagents and Conditions
Water: Used in hydrolysis reactions to form carboxylic acids.
Alcohols: Used in alcoholysis reactions to form esters.
Major Products Formed
Hydrolysis: Elaidic acid.
Alcoholysis: Esters and carboxylic acids.
Aminolysis: Amides and carboxylic acids.
Scientific Research Applications
Elaidic anhydride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on biological membranes and its role in lipid metabolism.
Medicine: Investigated for its potential impact on cardiovascular health due to its relation to trans fatty acids.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
Elaidic anhydride exerts its effects through nucleophilic acyl substitution reactions. The mechanism involves the nucleophilic attack on the carbonyl carbon of the anhydride, followed by the removal of the leaving group. This reaction mechanism is similar to that of other acid anhydrides and involves the formation of a tetrahedral intermediate .
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A cis isomer of elaidic acid with a lower melting point and different physical properties.
Stearic Acid: A saturated fatty acid with no double bonds, differing significantly in its chemical behavior and physical properties
Uniqueness of Elaidic Anhydride
This compound is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis counterpart, oleic acid. This trans configuration leads to a higher melting point and different reactivity, making this compound valuable in specific industrial and research applications .
Properties
CAS No. |
6085-36-5 |
---|---|
Molecular Formula |
C36H66O3 |
Molecular Weight |
546.9 g/mol |
IUPAC Name |
octadec-9-enoyl octadec-9-enoate |
InChI |
InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3 |
InChI Key |
OCNZHGHKKQOQCZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC |
6085-36-5 24909-72-6 |
|
Pictograms |
Irritant |
Origin of Product |
United States |
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